

# (3-(2-Nitrophenoxy)phenyl)boronic acid CAS number 1072945-95-9

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## Compound of Interest

**Compound Name:** (3-(2-Nitrophenoxy)phenyl)boronic acid

**Cat. No.:** B1393375

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An In-Depth Technical Guide to **(3-(2-Nitrophenoxy)phenyl)boronic acid** (CAS: 1072945-95-9)

Prepared by: Gemini, Senior Application Scientist

**Abstract:** This guide provides a comprehensive technical overview of **(3-(2-Nitrophenoxy)phenyl)boronic acid**, CAS number 1072945-95-9. This molecule is a bifunctional organic building block of significant interest to researchers in synthetic organic chemistry and medicinal drug discovery. Its structure, featuring a diaryl ether linkage connecting a nitrophenyl ring and a phenylboronic acid moiety, offers a unique combination of reactivity and structural rigidity. This document details its physicochemical properties, outlines robust synthetic and characterization strategies, explores its chemical reactivity, and demonstrates its core applications, particularly in palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent in their work.

## Part 1: Molecular Profile and Physicochemical Properties

**(3-(2-Nitrophenoxy)phenyl)boronic acid** is a compound whose utility is defined by the interplay of its three key structural components: the boronic acid group, the diaryl ether

backbone, and the nitro group. Understanding its fundamental properties is crucial for its successful application.

## Nomenclature and Chemical Identifiers

A consistent and accurate identification of chemical compounds is the bedrock of reproducible science. The key identifiers for this compound are summarized below.

Identifier	Value
CAS Number	1072945-95-9 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	[3-(2-nitrophenoxy)phenyl]boronic acid <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>10</sub> BNO <sub>5</sub> <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	259.02 g/mol <a href="#">[1]</a> <a href="#">[3]</a>
Synonyms	3-(2-Nitrophenoxy)phenylboronic acid <a href="#">[2]</a> <a href="#">[3]</a>

## Physicochemical Data

The compound's physical and computed chemical properties dictate its behavior in solution, its reactivity, and its handling requirements.

Property	Value / Description	Source
Physical State	Crystalline solid (typical for aryl boronic acids)	Inferred
Solubility	Very slightly soluble in water (0.2 g/L at 25 °C, estimated) <a href="#">[3]</a>	<a href="#">[3]</a>
Topological Polar Surface Area	95.5 Å <sup>2</sup> (computed) <a href="#">[3]</a>	<a href="#">[3]</a>
Hydrogen Bond Donors	2 (from the -B(OH) <sub>2</sub> group) <a href="#">[3]</a>	<a href="#">[3]</a>
Hydrogen Bond Acceptors	5 (3 from -B(OH) <sub>2</sub> and -NO <sub>2</sub> , 2 from ether oxygen)	Inferred
Density	1.40 ± 0.1 g/cm <sup>3</sup> (predicted) <a href="#">[3]</a>	<a href="#">[3]</a>

## Structural Features and Electronic Effects

The molecule's architecture is non-trivial. The diaryl ether linkage provides a semi-flexible scaffold, holding the two aromatic rings in a specific spatial orientation. This is critical in drug discovery for probing receptor binding pockets. The electronic nature is dominated by two opposing features:

- The Boronic Acid Group (-B(OH)<sub>2</sub>): This is a Lewis acidic functional group, capable of acting as a versatile handle in Suzuki-Miyaura cross-coupling reactions.[7][8] It is also known to form reversible covalent bonds with diols, a property exploited in chemical biology and the mechanism of action for drugs like Bortezomib.[9][10]
- The Nitro Group (-NO<sub>2</sub>): As a powerful electron-withdrawing group, the ortho-nitro substituent significantly influences the electronic properties of the phenoxy ring. This electronic pull can affect the reactivity of the ether linkage and provides a site for chemical modification, most commonly through reduction to an amine.[11]

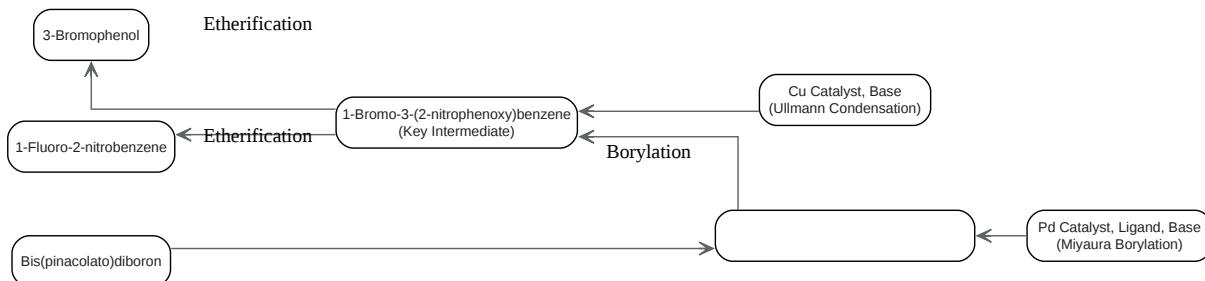
## Part 2: Synthesis and Characterization

While commercially available from various suppliers, understanding the synthesis of **(3-(2-Nitrophenoxy)phenyl)boronic acid** is vital for quality control and for researchers who may need to produce derivatives.

## Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical synthetic approach involves the formation of the diaryl ether bond followed by the introduction of the boronic acid moiety. The most common disconnections lead to a strategy involving an Ullmann condensation followed by a Miyaura borylation.

Causality: This sequence is chosen because the conditions for Miyaura borylation are generally mild and tolerate a wide range of functional groups, including the nitro group.[7] Performing the borylation last avoids subjecting the sensitive C-B bond to the harsher conditions that might be required for the ether formation.



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Caption: Proposed retrosynthetic analysis for the target molecule.

## Experimental Protocol: A Representative Synthesis

This protocol is a validated, general procedure adapted for this specific target, representing a reliable method for laboratory-scale synthesis.

### Step A: Synthesis of 1-Bromo-3-(2-nitrophenoxy)benzene (Ullmann Condensation)

- To a dry Schlenk flask under an inert atmosphere (N<sub>2</sub> or Ar), add 3-bromophenol (1.0 eq.), 1-fluoro-2-nitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
- Add dry N,N-Dimethylformamide (DMF) as the solvent.
- Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
- After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

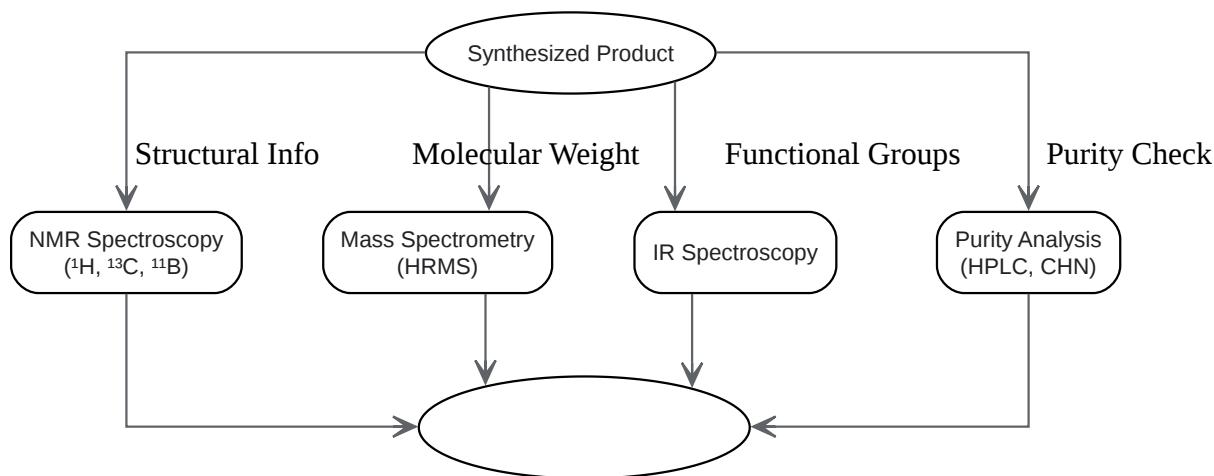
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diaryl ether intermediate.

#### Step B: Synthesis of **(3-(2-Nitrophenoxy)phenyl)boronic acid** (Miyaura Borylation)

- In a dry Schlenk flask under an inert atmosphere, dissolve 1-bromo-3-(2-nitrophenoxy)benzene (1.0 eq.), bis(pinacolato)diboron ( $B_2pin_2$ , 1.1 eq.), and potassium acetate (KOAc, 3.0 eq.) in anhydrous 1,4-dioxane.
- Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ , 0.03 eq.).
- Degas the solution with three freeze-pump-thaw cycles.
- Heat the mixture to 80-90 °C and stir for 8-16 hours until the starting material is consumed (monitored by GC-MS or LC-MS).
- Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
- Concentrate the filtrate. The crude product is the pinacol ester. This can be isolated or, more commonly, hydrolyzed directly.
- Dissolve the crude pinacol ester in a 10:1 mixture of acetone and water. Add sodium periodate ( $NaIO_4$ , 4.0 eq.) and ammonium acetate ( $NH_4OAc$ , 4.0 eq.) and stir vigorously at room temperature for 4-6 hours.
- Alternatively, for a simpler deprotection, stir the crude ester in a 2:1 mixture of THF/2N HCl at room temperature.
- Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol or ether/hexane) to yield pure **(3-(2-Nitrophenoxy)phenyl)boronic acid**.

## Analytical Characterization Workflow

Confirming the identity and purity of the final product is a critical, multi-step process.



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Caption: A logical workflow for analytical characterization.

- <sup>1</sup>H NMR: Expect complex aromatic signals. The protons ortho to the nitro group will be significantly downfield.
- <sup>13</sup>C NMR: The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.[12]
- <sup>11</sup>B NMR: A key technique for characterizing boronic acids.[13][14][15] A single peak is expected, though its chemical shift can be pH-dependent. The presence of a sharp peak around 30 ppm is characteristic of the trigonal boronic acid, while a broad signal near 20 ppm may indicate the presence of the dehydrated trimeric boroxine anhydride. Rigorous drying or dissolving in the presence of water can shift this equilibrium.[16]
- HRMS: To confirm the exact mass and elemental formula ( $C_{12}H_{10}BNO_5$ ).
- IR Spectroscopy: Look for characteristic peaks: a broad O-H stretch ( $\sim 3300\text{ cm}^{-1}$ ), strong N-O stretches for the nitro group ( $\sim 1520$  and  $1340\text{ cm}^{-1}$ ), and C-O-C stretches for the ether ( $\sim 1250\text{ cm}^{-1}$ ).

## Part 3: Chemical Reactivity and Safe Handling

## The Boronic Acid Moiety: Stability and Reactivity

Boronic acids are robust but have specific stability considerations.

- Dehydration: Aryl boronic acids can reversibly self-condense to form cyclic trimeric anhydrides known as boroxines. This is an equilibrium process favored by the removal of water. While this doesn't typically inhibit reactivity in cross-coupling reactions (the boroxine often serves as a slow-release source of the monomeric acid), it can complicate analysis and accurate weighing.
- Oxidative Stability: The carbon-boron bond is susceptible to oxidation, particularly in the presence of reactive oxygen species.[\[17\]](#)[\[18\]](#) While generally stable to air, prolonged storage or reaction conditions with strong oxidants should be avoided. Research has shown that intramolecular coordination can enhance stability, though this specific molecule lacks a suitably positioned coordinating group for the boron atom.[\[17\]](#)

## Safe Handling and Storage

Adherence to safety protocols is mandatory when handling this or any chemical reagent. The following guidelines are based on data for similar compounds.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Aspect	Guideline
GHS Hazards	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[19]
Personal Protective Equipment (PPE)	Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a chemical fume hood.[19]
Handling	Avoid generating dust. Wash hands thoroughly after handling.
Storage	Store in a tightly sealed container in a cool, dry, well-ventilated area. Recommended storage is at 2-8 °C.[1][19] The compound is moisture-sensitive.
First Aid	Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if irritation persists.[19]

## Part 4: Core Applications in Research and Development

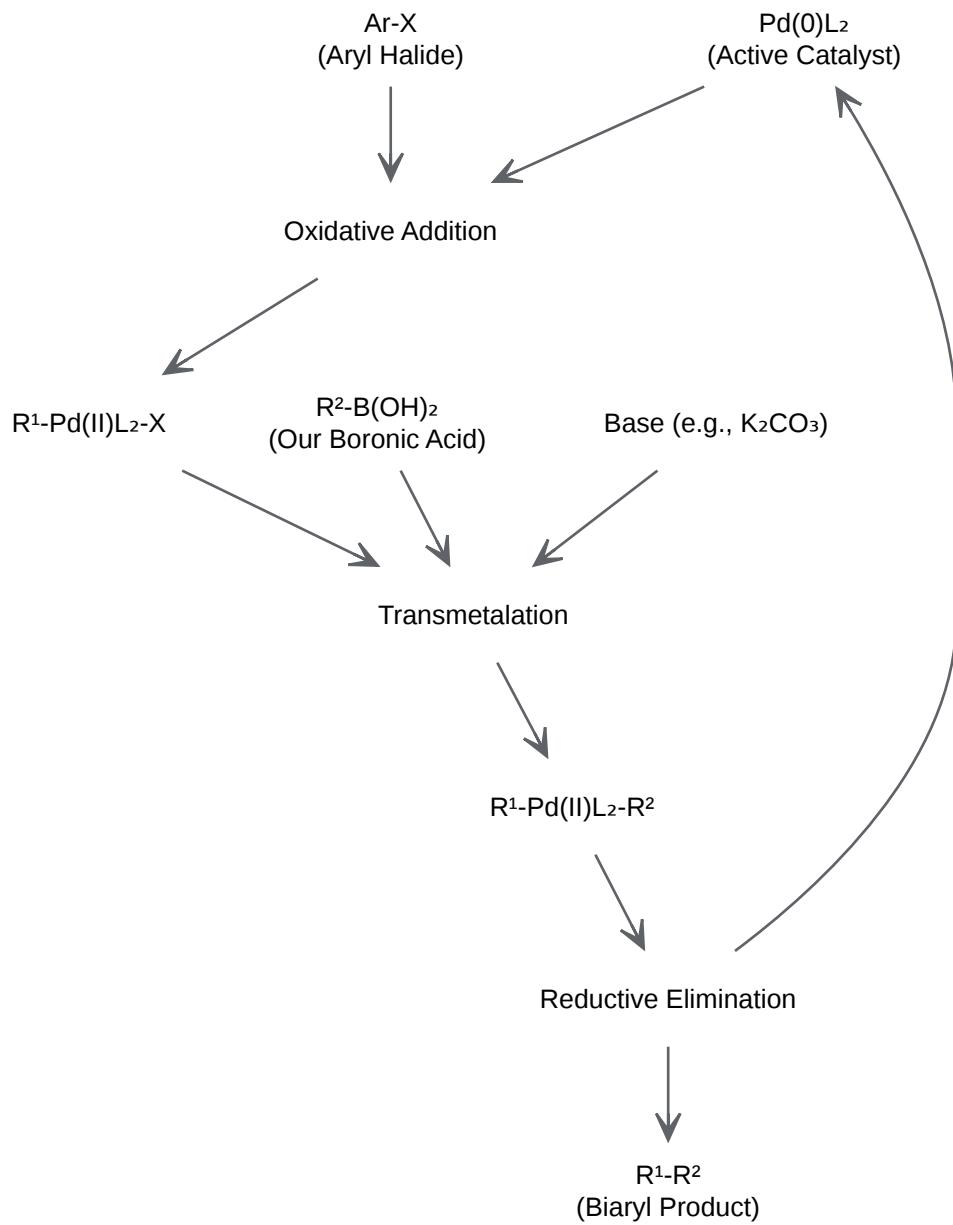
This molecule is not just a chemical curiosity; it is a tool designed for the specific purpose of building more complex molecular architectures.

### The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **(3-(2-Nitrophenoxy)phenyl)boronic acid** is as a nucleophilic partner in the Suzuki-Miyaura reaction.[8] It enables the efficient construction of a C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bond, linking the '3-(2-nitrophenoxy)phenyl' scaffold to another aryl or vinyl group.

Causality: The reaction is prized in pharmaceutical development for its mild conditions, high functional group tolerance (the nitro and ether groups are stable), and the commercial

availability of a vast array of boronic acid and halide coupling partners, allowing for the rapid generation of compound libraries.[7][22]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Hypothetical Application: To synthesize a potential kinase inhibitor scaffold, a researcher could couple **(3-(2-Nitrophenoxy)phenyl)boronic acid** with a functionalized heterocyclic halide,

such as 2-chloro-4-aminopyrimidine. This reaction would rapidly assemble a complex biaryl system with multiple points for further diversification.

## A Precursor for Bioactive Scaffolds

Beyond its direct use in coupling, the nitro group serves as a masked amine. This two-stage functionalization is a powerful strategy in medicinal chemistry.

- Stage 1 (Coupling): Use the boronic acid to perform a Suzuki coupling, building the core carbon skeleton.
- Stage 2 (Reduction & Derivatization): Reduce the nitro group to an aniline (e.g., using  $H_2$ , Pd/C, or  $SnCl_2$ ). This newly formed amine is a versatile nucleophile that can be readily acylated, sulfonated, or used in reductive aminations to build a library of amide or amine analogs for structure-activity relationship (SAR) studies.[23]

This approach allows for late-stage diversification, a highly efficient strategy in modern drug discovery.

## Part 5: Conclusion and Future Outlook

**(3-(2-Nitrophenoxy)phenyl)boronic acid**, CAS 1072945-95-9, is a high-value building block for advanced organic synthesis. Its true potential is realized through its strategic application, leveraging both the reliable reactivity of the boronic acid in cross-coupling and the latent functionality of the nitro group. Future applications will likely see this and similar reagents used in the automated synthesis of large compound libraries for high-throughput screening and in the construction of complex organic materials where the defined angularity of the diaryl ether backbone can be used to control supramolecular architecture. As the demand for molecular complexity and synthetic efficiency grows, the importance of well-designed, multifunctional building blocks like this one will only increase.

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